N-(Pipéridin-2-ylméthyl)éthanamine

Vue d'ensemble

Description

N-(Piperidin-2-ylmethyl)ethanamine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Applications De Recherche Scientifique

Chemical Properties and Structure

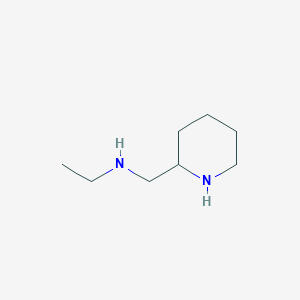

N-(Piperidin-2-ylmethyl)ethanamine has the molecular formula and a molecular weight of 170.30 g/mol. Its structure includes a piperidine moiety linked to a two-carbon chain terminating in an amine group, which influences its reactivity and potential biological activity. The compound's unique structural features allow it to interact with various biological targets, particularly in the central nervous system.

Chemistry

- Building Block for Synthesis : N-(Piperidin-2-ylmethyl)ethanamine is employed as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its ability to form complex molecules makes it valuable in chemical research.

- Catalysis : The compound is utilized as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology

Pharmaceutical Industry

- Therapeutic Applications : The compound is under investigation for potential therapeutic roles in treating neurological disorders such as depression and ADHD due to its effects on dopaminergic signaling.

- Drug Development : Piperidine derivatives, including N-(Piperidin-2-ylmethyl)ethanamine, are crucial in drug design due to their structural similarities to many pharmacologically active compounds. Recent literature indicates that over 7000 papers related to piperidine derivatives were published in the past five years, highlighting their significance in medicinal chemistry.

Neuropharmacological Studies

In vitro studies have shown that N-(Piperidin-2-ylmethyl)ethanamine may enhance dopaminergic signaling, indicating its potential application in treating mood disorders. However, comprehensive clinical trials are necessary to validate these findings.

Antimicrobial Activity Studies

Although specific data on this compound's antimicrobial properties remain limited, studies on related piperidine derivatives have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. Future research could explore whether N-(Piperidin-2-ylmethyl)ethanamine exhibits similar properties.

Toxicological Assessments

Preliminary toxicological evaluations suggest that while the compound may have beneficial effects at therapeutic doses, further studies are essential to assess its safety profile comprehensively.

Comparative Analysis of Related Compounds

The following table summarizes key features of N-(Piperidin-2-ylmethyl)ethanamine compared to other piperidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Piperidin-3-yl)methylamine | Piperidine ring at position 3 | Potential renin inhibition |

| 1-(Piperidin-4-yl)methanol | Hydroxymethyl group at position 1 | Antidepressant properties |

| N-Ethyl-N-(pyrimidin-5-yl)methylamine | Pyrimidine ring attached | Anticancer activity |

| N-(Piperidin-2-ylmethyl)ethanamine | Piperidine ring linked to ethanamine | Neurotransmitter modulation |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-2-ylmethyl)ethanamine typically involves the reductive amination of piperidine with ethanamine. This process can be carried out using various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon . Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring, followed by further functionalization .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions due to their efficiency and scalability. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield enantioenriched piperidines in good yields and high diastereoselectivities .

Analyse Des Réactions Chimiques

Types of Reactions

N-(Piperidin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, typically under basic conditions.

Major Products Formed

Oxidation: Piperidinones.

Reduction: Reduced piperidine derivatives.

Substitution: N-alkylated piperidine derivatives.

Mécanisme D'action

The mechanism of action of N-(Piperidin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperazine: Another six-membered heterocycle containing two nitrogen atoms.

Pyrrolidine: A five-membered heterocycle with one nitrogen atom, known for its presence in various natural products and pharmaceuticals.

Uniqueness

N-(Piperidin-2-ylmethyl)ethanamine is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities. Its piperidine moiety is a crucial pharmacophore in many drugs, making it a valuable compound in medicinal chemistry .

Activité Biologique

N-(Piperidin-2-ylmethyl)ethanamine, also known as N-ethyl-N-(piperidin-2-ylmethyl)ethanamine, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

N-(Piperidin-2-ylmethyl)ethanamine is characterized by the presence of a piperidine ring and an ethyl group attached to the nitrogen atom. This structure influences its chemical reactivity and biological interactions. The compound's formula is with a molecular weight of 170.30 g/mol .

The biological activity of N-(Piperidin-2-ylmethyl)ethanamine is primarily attributed to its interaction with neurotransmitter receptors, particularly within the dopaminergic and serotonergic systems. It is believed to modulate neurotransmitter release and reuptake, which may lead to psychoactive effects similar to those observed with other amphetamines .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including N-(Piperidin-2-ylmethyl)ethanamine. Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Cytotoxicity : The compound has demonstrated cytotoxic effects in several cancer cell lines, showing better efficacy than standard chemotherapeutic agents .

- Mechanisms : It may act by disrupting cell cycle progression and inducing apoptotic pathways .

2. Antifungal Properties

N-(Piperidin-2-ylmethyl)ethanamine derivatives have been tested against fungal pathogens such as Candida auris. These studies suggest that certain derivatives exhibit significant antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, indicating their potential as novel antifungal agents .

3. Neuroprotective Effects

The compound's interaction with cholinergic receptors suggests potential applications in neurodegenerative diseases like Alzheimer's disease. Studies have shown that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline .

Case Studies

- Anticancer Research : A study demonstrated that a derivative of N-(Piperidin-2-ylmethyl)ethanamine exhibited enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to bleomycin, indicating its potential as a chemotherapeutic agent .

- Antifungal Activity : In vitro tests revealed that piperidine derivatives disrupt the plasma membrane of C. auris, leading to cell death through apoptosis and cell cycle arrest .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-(piperidin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-9-7-8-5-3-4-6-10-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNVNBQRMGFOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474940 | |

| Record name | N-(Piperidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120990-88-7 | |

| Record name | N-(Piperidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.